molecular formula C19H23NO2S B2455804 N-(2-cyclohexyl-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034266-05-0

N-(2-cyclohexyl-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2455804
CAS No.: 2034266-05-0
M. Wt: 329.46
InChI Key: IJABGHFNFJVSDH-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C19H23NO2S and its molecular weight is 329.46. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c21-18(15-4-2-1-3-5-15)12-20-19(22)16-8-6-14(7-9-16)17-10-11-23-13-17/h6-11,13,15,18,21H,1-5,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJABGHFNFJVSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H21NOS
  • Molecular Weight : 273.41 g/mol

This compound features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression, suggesting that this compound may also possess similar properties .
  • Antioxidant Activity : The hydroxyethyl group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Compounds with thiophene rings have been associated with anti-inflammatory activities, which could be a beneficial aspect of this compound .

Antitumor Activity

A study focusing on benzamide derivatives demonstrated that certain structural modifications can enhance antitumor efficacy. For instance, compounds similar to this compound showed significant inhibition of cell proliferation in various cancer cell lines, indicating potential as a therapeutic agent against tumors .

Antimicrobial Properties

Research has indicated that benzamide derivatives can exhibit antimicrobial activity. The presence of the thiophene moiety is particularly noteworthy as it has been linked to enhanced interaction with microbial targets, suggesting that this compound might also possess similar properties.

Case Studies and Research Findings

  • Case Study on Antitumor Efficacy :
    • In vitro studies revealed that compounds structurally related to this compound inhibited the growth of human cancer cell lines by inducing apoptosis. The mechanism was attributed to the activation of caspase pathways and modulation of cell cycle regulators .
  • Antimicrobial Activity Research :
    • A comparative study evaluated the antimicrobial efficacy of various benzamide derivatives, including those with thiophene substitutions. Results indicated that these compounds showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantPotential protective effects against oxidative stress

Table 2: Structural Characteristics and Activities

Compound StructureBiological ActivityMechanism
This compoundAntitumor, AntimicrobialEnzyme inhibition, ROS scavenging
Related BenzamidesVaries (antiviral, anti-inflammatory)Diverse mechanisms

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential :
N-(2-cyclohexyl-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Activity : Studies suggest that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells, particularly glioma cell lines. In vitro studies have shown IC50 values in the low micromolar range against these cells, suggesting significant cytotoxicity.

Biological Studies

Mechanisms of Action :
The compound's mechanisms may involve:

  • Enzyme Inhibition : Potential inhibition of enzymes related to metabolic pathways, influencing glucose homeostasis and lipid metabolism.
  • Receptor Modulation : Possible interactions with G-protein coupled receptors (GPCRs), critical in many signaling pathways.

Material Science

Synthesis of New Materials :
this compound serves as a building block for synthesizing novel materials with tailored properties. Its unique structure allows for the development of polymers or composites with specific functionalities.

Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in glioma cell lines
Enzyme InhibitionModulation of glucose and lipid metabolism
Receptor InteractionPotential binding to GPCRs

Diabetes Management

A study involving cycloalkyl-fused benzamides demonstrated that these compounds significantly improved glycemic control in diabetic mouse models while minimizing side effects associated with traditional therapies. This suggests that this compound could be a promising candidate for diabetes management.

Cancer Therapeutics

Research into thiophene-containing benzamides revealed their capacity to induce apoptosis through multiple pathways, including mitochondrial dysfunction and activation of caspases. This highlights the compound's potential as an anticancer agent.

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